3-(Pyrrolidin-1-yl)pyrazin-2-amine
Description
Contextualization within Pyrazine (B50134) and Pyrrolidine (B122466) Chemistry Research
To appreciate the scientific interest in 3-(Pyrrolidin-1-yl)pyrazin-2-amine, it is essential to understand the significance of its constituent parts.
Nitrogen-containing heterocycles are organic compounds with a ring structure containing at least one nitrogen atom in addition to carbon atoms. These structures are of immense importance in the fields of chemical biology and medicinal chemistry. nih.govresearchgate.net A significant percentage of FDA-approved small-molecule drugs, estimated to be around 59%, feature a nitrogen heterocycle. nih.govgoogle.com Their prevalence stems from their ability to engage in various biological interactions, such as hydrogen bonding, which can lead to high-affinity binding to biological targets like enzymes and receptors. researchgate.netnih.gov These heterocycles are found in a vast array of natural products, including alkaloids, vitamins, and antibiotics, and form the core of many synthetic drugs. nih.govresearchgate.net
The pyrazine ring is a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4. This scaffold is a key component in numerous biologically active compounds and approved drugs. researchgate.netresearchgate.net For instance, pyrazinamide (B1679903) is a cornerstone drug for tuberculosis treatment, and bortezomib, a proteasome inhibitor containing a pyrazine moiety, is used in cancer therapy. researchgate.net The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, a crucial interaction for the binding of drugs to their protein targets. researchgate.net
The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, is also a highly valued scaffold in drug discovery. nih.govncsu.edu Its non-planar, three-dimensional structure allows for a more detailed exploration of the chemical space compared to flat aromatic rings. nih.gov This feature can enhance the specificity and potency of a drug candidate. The pyrrolidine ring is a common motif in many natural products and has been incorporated into a wide range of therapeutic agents targeting various conditions, including cancer, infectious diseases, and central nervous system disorders. ncsu.edunih.gov
Rationale for Investigating this compound
While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, the rationale for its investigation can be inferred from studies on related compounds. The 2-aminopyrazine (B29847) core is a recognized "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. nih.gov
The primary motivation for synthesizing and studying derivatives of the 2-aminopyrazine scaffold is the pursuit of novel therapeutic agents. Research has shown that compounds with a 2-aminopyrazine core exhibit a range of biological activities, including antitumor and antimicrobial effects. nih.gov The substitution at the 3-position of the pyrazine ring is a common strategy in medicinal chemistry to modulate the biological activity, selectivity, and physicochemical properties of the parent compound.
The introduction of a pyrrolidine ring at this position is a logical step in structure-activity relationship (SAR) studies. The pyrrolidine moiety can influence the compound's properties in several ways:
Solubility and Lipophilicity: The saturated nature of the pyrrolidine ring can alter the compound's solubility and lipophilicity, which are critical parameters for drug absorption and distribution in the body.
Conformational Rigidity: The five-membered ring can introduce a degree of conformational rigidity, which can help in optimizing the binding to a specific biological target.
Introduction of a Basic Center: The nitrogen atom in the pyrrolidine ring can act as a basic center, potentially influencing the compound's pharmacokinetic profile and allowing for the formation of salts.
Therefore, the investigation of this compound is likely driven by the hypothesis that the combination of the 2-aminopyrazine scaffold with a pyrrolidine substituent could lead to the discovery of new compounds with improved therapeutic potential.
Current Research Landscape and Identification of Knowledge Gaps
The current research landscape is rich with studies on various derivatives of 2-aminopyrazine. For example, numerous 2-aminopyrazine derivatives have been synthesized and evaluated for their potential as antitumor agents, with some showing potent activity against cancer cell lines. nih.gov Others have been investigated as inhibitors of specific enzymes, such as methionine aminopeptidase (B13392206) 1 in Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.gov
However, a significant knowledge gap exists specifically for this compound. There is a lack of published data on its:
Detailed Synthesis and Characterization: While its structure is known, detailed synthetic procedures and comprehensive characterization data are not readily available in the academic literature.
Biological Activity Profile: The specific biological targets and the spectrum of activity (e.g., anticancer, antimicrobial) of this particular compound have not been reported.
Structure-Activity Relationships: Without data on its biological activity, it is impossible to place it within the broader SAR of 2-aminopyrazine derivatives and understand the specific contribution of the pyrrolidin-1-yl group.
Pharmacokinetic and Pharmacodynamic Properties: There is no information on how the compound is absorbed, distributed, metabolized, and excreted, nor on its mechanism of action at the molecular level.
Future research should aim to address these gaps. A systematic study of this compound would involve its efficient synthesis, thorough characterization, and comprehensive biological evaluation against a panel of relevant targets. The results of such studies would provide valuable insights into the potential of this compound and contribute to the broader understanding of the chemical space around the 2-aminopyrazine scaffold.
Structure
3D Structure
Properties
IUPAC Name |
3-pyrrolidin-1-ylpyrazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4/c9-7-8(11-4-3-10-7)12-5-1-2-6-12/h3-4H,1-2,5-6H2,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHZCCBLCVMEAPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=CN=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60670288 | |
| Record name | 3-(Pyrrolidin-1-yl)pyrazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60670288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
912773-12-7 | |
| Record name | 3-(1-Pyrrolidinyl)-2-pyrazinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=912773-12-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Pyrrolidin-1-yl)pyrazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60670288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Pyrrolidin 1 Yl Pyrazin 2 Amine and Its Derivatives
Retrosynthetic Analysis and Precursor Identification
A retrosynthetic analysis of the target molecule, 3-(pyrrolidin-1-yl)pyrazin-2-amine, suggests a logical disconnection strategy. The primary disconnection is at the C-N bond between the pyrazine (B50134) ring and the pyrrolidine (B122466) nitrogen. This leads to a key intermediate, 3-halopyrazin-2-amine, and pyrrolidine. The halogen on the pyrazine ring, typically chlorine or bromine, serves as a good leaving group for a nucleophilic aromatic substitution or a substrate for a metal-catalyzed cross-coupling reaction.
Further disconnection of the 3-halopyrazin-2-amine intermediate involves breaking down the pyrazine ring itself. A common and effective strategy for pyrazine synthesis is the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine. In this case, the precursors would be a halogenated 1,2-dicarbonyl compound and a 1,2-diaminoethane derivative. This retrosynthetic approach provides a clear roadmap for the synthesis, starting from readily available precursors.
Development and Optimization of Synthetic Routes to the Pyrazine Core
The formation of the pyrazine core is a critical step in the synthesis of this compound and its derivatives. Various methods have been developed and optimized for the construction of the pyrazine ring.
Condensation Reactions for Pyrazine Ring Formation
The most traditional and widely used method for pyrazine synthesis is the condensation of 1,2-diamines with 1,2-dicarbonyl compounds. This reaction is versatile and can be adapted to produce a wide range of substituted pyrazines. The reaction typically proceeds in two steps: an initial condensation to form a dihydropyrazine (B8608421) intermediate, followed by an oxidation step to yield the aromatic pyrazine ring.
| Reactant 1 | Reactant 2 | Intermediate | Product | Reference |
| 1,2-Diamine | 1,2-Dicarbonyl | Dihydropyrazine | Pyrazine | nih.govrsc.org |
Industrially, pyrazines are often synthesized through the condensation of ethylenediamine (B42938) with vicinal diols, such as propylene glycol, using heterogeneous catalysts. nih.gov
Ring Closure Methodologies in Pyrazine Synthesis
Alternative to the direct condensation of 1,2-dicarbonyls and 1,2-diamines, other ring closure methodologies have been developed. These methods often involve the cyclization of acyclic precursors that already contain the necessary atoms for the pyrazine ring. For instance, the self-condensation of α-amino ketones can lead to the formation of symmetrically substituted pyrazines.
Metal-Catalyzed Coupling Reactions for Pyrazine Functionalization
Once the pyrazine core is formed, functional groups can be introduced or modified using metal-catalyzed coupling reactions. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. wikipedia.orglibretexts.orgnih.govorganic-chemistry.orgresearchgate.net This reaction is particularly relevant for the synthesis of this compound, where a pyrrolidine moiety is introduced onto the pyrazine ring. The reaction typically involves an aryl halide (e.g., 3-chloropyrazin-2-amine) and an amine (pyrrolidine) in the presence of a palladium catalyst and a base.
The mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation, and reductive elimination to form the desired C-N bond and regenerate the catalyst. wikipedia.orglibretexts.org
| Aryl Halide | Amine | Catalyst System | Product | Reference |
| 3-Chloropyrazin-2-amine | Pyrrolidine | Pd catalyst, phosphine ligand, base | This compound | wikipedia.orgorganic-chemistry.org |
Dehydrogenative Coupling Approaches to Pyrazine Derivatives
Dehydrogenative coupling reactions offer an atom-economical and environmentally benign approach to the synthesis of pyrazines. These reactions involve the formation of C-N bonds with the liberation of hydrogen gas as the only byproduct. For example, the dehydrogenative self-coupling of 2-amino alcohols can selectively form functionalized 2,5-substituted pyrazine derivatives, catalyzed by earth-abundant manganese pincer complexes. nih.gov
Another approach is the dehydrogenation of piperazines to form pyrazine derivatives, which can be achieved using heterogeneous catalysts. nih.gov
Green Chemistry and Biocatalytic Strategies for Pyrazine Synthesis
In recent years, there has been a growing interest in developing greener and more sustainable methods for the synthesis of pyrazines. Biocatalytic approaches, for instance, utilize enzymes to carry out specific transformations under mild reaction conditions. One such method involves the use of transaminases for the synthesis of pyrazines. This chemo-enzymatic approach relies on the oxidative dimerization of an α-amino ketone, which is generated in situ from the corresponding α-diketone via a transaminase-catalyzed amination.
Furthermore, the biosynthesis of pyrazines using microorganisms is an environmentally friendly alternative to chemical synthesis. mdpi.com For example, strains of Bacillus subtilis isolated from fermented soybeans have been shown to produce various alkylpyrazines. mdpi.com
Introduction and Functionalization of the Pyrrolidin-1-yl Moiety
The introduction of the pyrrolidine ring onto the pyrazine backbone at the C-3 position is a critical step in the synthesis of the target compound. This is typically achieved through the reaction of a suitably activated pyrazine precursor with pyrrolidine. The primary strategies employed are nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr) is a fundamental strategy for the synthesis of this compound. This reaction relies on the electron-deficient nature of the pyrazine ring, which is further activated by the presence of a good leaving group at the C-3 position, typically a halogen such as chlorine or bromine. The pyrazine ring's nitrogen atoms act as electron-withdrawing groups, facilitating the attack of a nucleophile. youtube.comnih.gov
The reaction proceeds via a two-step addition-elimination mechanism. Pyrrolidine, acting as the nucleophile, attacks the electrophilic carbon atom bearing the leaving group (e.g., 3-chloropyrazin-2-amine), leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. Aromaticity is temporarily disrupted in this intermediate. In the subsequent step, the leaving group is expelled, and the aromaticity of the pyrazine ring is restored, yielding the final product. researchgate.netnih.gov
The general reaction is as follows:
Scheme 1: General scheme for the SNAr reaction between a 3-halopyrazin-2-amine and pyrrolidine.
The efficiency of the SNAr reaction is highly dependent on the reaction conditions and the nature of the substrate.
Table 1: Factors Influencing SNAr Reactions on Pyrazine Derivatives
| Factor | Influence on Reaction | Typical Conditions |
|---|---|---|
| Leaving Group | Reactivity order is generally F > Cl > Br > I for SNAr reactions where the first step is rate-determining. nih.gov | 3-chloro- or 3-bromopyrazin-2-amine are common starting materials. |
| Solvent | Polar aprotic solvents like DMSO, DMF, or NMP are often used to solvate the intermediate and facilitate the reaction. | Heating in a suitable high-boiling polar solvent is common. |
| Temperature | Elevated temperatures are often required to overcome the activation energy associated with disrupting the aromaticity of the pyrazine ring. youtube.com | Reactions are typically heated, often in the range of 80-150 °C. |
| Base | An excess of the amine nucleophile (pyrrolidine) or a non-nucleophilic base may be used to neutralize the hydrogen halide formed during the reaction. | K2CO3, Cs2CO3, or an excess of pyrrolidine. |
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a powerful and versatile alternative for forming the C-N bond between the pyrazine ring and the pyrrolidine unit. wikipedia.orgacsgcipr.org This method is often preferred when SNAr reactions are sluggish or yield poor results, especially with less reactive aryl chlorides or bromides. acsgcipr.org
The Buchwald-Hartwig amination involves the reaction of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. researchgate.net The catalytic cycle generally involves:
Oxidative Addition: The Pd(0) catalyst oxidatively adds to the 3-halopyrazin-2-amine.
Amine Coordination & Deprotonation: The pyrrolidine coordinates to the palladium center, followed by deprotonation by the base to form a palladium amide complex.
Reductive Elimination: The desired this compound is formed through reductive elimination, regenerating the Pd(0) catalyst. wikipedia.org
Scheme 2: General scheme for the Buchwald-Hartwig amination for the synthesis of this compound.
The success of this reaction is highly dependent on the choice of catalyst, ligand, and base.
Table 2: Typical Conditions for Buchwald-Hartwig Amination of Heteroaryl Halides
| Component | Examples | Role in Reaction |
|---|---|---|
| Palladium Precatalyst | Pd2(dba)3, Pd(OAc)2 | Source of the active Pd(0) catalyst. chemspider.com |
| Ligand | BINAP, XPhos, DPPF, other bulky, electron-rich phosphines. wikipedia.orgchemspider.com | Stabilizes the palladium center and facilitates the oxidative addition and reductive elimination steps. |
| Base | NaOtBu, K2CO3, Cs2CO3 | Promotes the deprotonation of the amine, which is crucial for catalyst turnover. researchgate.net |
| Solvent | Toluene, Dioxane, THF | Anhydrous, non-protic solvents are typically used. |
| Temperature | 80-110 °C | Sufficient thermal energy is needed to drive the catalytic cycle. |
Modification and Derivatization at the 2-Amine Position
The primary amino group at the C-2 position of this compound is a versatile handle for further functionalization, allowing for the synthesis of a wide array of derivatives. Standard transformations for primary aromatic amines can be applied, including acylation, sulfonylation, and amidation. imist.ma
Acylation: The 2-amino group can readily react with acylating agents such as acid chlorides or anhydrides (e.g., acetic anhydride) to form the corresponding amides. These reactions are typically carried out in the presence of a base like pyridine or triethylamine to neutralize the acid byproduct.
Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base yields sulfonamides. This modification can significantly alter the electronic and steric properties of the molecule.
Amidation/Peptide Coupling: The amine can be coupled with carboxylic acids using standard peptide coupling reagents (e.g., HATU, HOBt, EDC) to form more complex amide derivatives. This approach is particularly useful in medicinal chemistry for building larger, more complex molecules. imist.maresearchgate.net
Scheme 3: Examples of derivatization reactions at the 2-amino position.
Stereoselective Synthesis of Enantiopure this compound (if applicable)
While this compound itself is an achiral molecule, the synthesis of enantiopure derivatives is highly relevant, particularly for pharmaceutical applications where stereochemistry is critical. mdpi.com Chirality can be introduced by using a substituted, enantiopure pyrrolidine precursor.
The primary strategies for accessing such chiral derivatives include:
Chiral Pool Synthesis: This approach utilizes readily available, enantiopure starting materials derived from nature. For example, (R)- or (S)-proline can be used as a starting point to synthesize chiral substituted pyrrolidines, which can then be coupled to the pyrazine ring using the methods described in section 2.3. mdpi.com
Asymmetric Catalysis: Advanced catalytic methods can be employed to synthesize chiral pyrrolidine rings. For instance, palladium-catalyzed asymmetric [3+2] cycloaddition reactions of trimethylenemethane with imines can produce highly functionalized, chiral pyrrolidines. nih.gov Similarly, other metal-catalyzed or organocatalytic methods can provide access to a wide range of enantioenriched pyrrolidine building blocks. organic-chemistry.orgacs.orgresearchgate.net
Once the desired enantiopure pyrrolidine derivative is obtained, it can be coupled to a 3-halopyrazin-2-amine via SNAr or Buchwald-Hartwig amination, typically with retention of stereochemistry at the chiral centers of the pyrrolidine ring.
Scalability and Process Chemistry Considerations for Large-Scale Synthesis
Transitioning the synthesis of this compound from laboratory scale to large-scale industrial production introduces several challenges that must be addressed by process chemistry. Key considerations include cost, safety, efficiency, and environmental impact. sci-hub.senih.gov
Choice of Synthetic Route: While traditional methods like nitration followed by reduction are common for producing aromatic amines, they often involve hazardous reagents and energetic intermediates, raising significant safety concerns for large-scale production. sci-hub.se Cross-coupling reactions are often preferred. For the introduction of the pyrrolidine moiety, SNAr is often more cost-effective and scalable than palladium-catalyzed methods due to the high cost and potential toxicity of palladium. However, if the Buchwald-Hartwig reaction is necessary due to low reactivity, significant process optimization is required.
Catalyst and Ligand Loading: For palladium-catalyzed routes, minimizing the loading of the expensive palladium catalyst and phosphine ligand is a primary goal. This involves careful screening of catalysts, ligands, and reaction conditions to maximize turnover number (TON) and turnover frequency (TOF). The use of more cost-effective base metal catalysts (e.g., copper, nickel) is an area of active research. acsgcipr.org
Solvent and Reagent Selection: The choice of solvents and reagents must consider factors such as toxicity, environmental impact, and ease of removal. Solvents like toluene and dioxane, which are common in laboratory-scale Buchwald-Hartwig reactions, may be less desirable on a large scale. acsgcipr.org The use of safer, "greener" solvents is preferred.
Purification and Impurity Profile: Large-scale purification methods such as crystallization are preferred over chromatography. The process must be designed to minimize the formation of impurities, particularly any that may be genotoxic. For palladium-catalyzed reactions, rigorous control and removal of residual palladium to levels acceptable for active pharmaceutical ingredients (APIs) is critical.
Process Safety: A thorough safety assessment is required, especially for reactions that are highly exothermic or involve hazardous reagents or intermediates.
Table 3: Comparison of Synthetic Routes for Large-Scale Production
| Synthetic Route | Advantages for Scale-Up | Disadvantages for Scale-Up |
|---|---|---|
| Nucleophilic Aromatic Substitution (SNAr) | Palladium-free (lower cost, no heavy metal contamination), often uses simpler reagents. | May require harsh conditions (high temperatures), potentially lower substrate scope. |
| Buchwald-Hartwig Amination | High functional group tolerance, generally high yields, milder conditions than some SNAr reactions. | High cost of palladium and ligands, potential for metal contamination, requires careful optimization of catalyst loading. acsgcipr.org |
Reactivity Profiles and Mechanistic Investigations of 3 Pyrrolidin 1 Yl Pyrazin 2 Amine
Electrophilic Aromatic Substitution on the Pyrazine (B50134) Ring
The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which generally makes it resistant to electrophilic aromatic substitution (EAS). researchgate.net However, the pyrazine ring in 3-(pyrrolidin-1-yl)pyrazin-2-amine is substituted with two powerful electron-donating groups: a primary amino group (-NH2) and a pyrrolidin-1-yl group. Both of these substituents activate the ring towards electrophilic attack.
The directing effects of these groups are crucial in determining the regioselectivity of EAS reactions. The amino group is a strong ortho-, para-director, while the pyrrolidinyl group, also an amino substituent, directs similarly. In this molecule, the C-5 and C-6 positions of the pyrazine ring are the most likely sites for electrophilic attack. Computational studies on related heteroaromatic systems, such as imidazo[1,2-a]pyrazine, support electrophilic attack on the more electron-rich positions of the heterocyclic system. acs.org
Common electrophilic substitution reactions like nitration and halogenation are expected to proceed under controlled conditions. For instance, bromination could be achieved using a mild brominating agent like N-bromosuccinimide (NBS). google.com Nitration would likely require careful selection of reagents to avoid oxidation of the amino groups, potentially using a mixture of nitric acid and trifluoroacetic anhydride (B1165640). vulcanchem.com
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution
| Electrophile | Reagent | Predicted Major Product(s) |
| Br⁺ | NBS in MeCN | 5-Bromo-3-(pyrrolidin-1-yl)pyrazin-2-amine |
| NO₂⁺ | HNO₃/TFAA | 5-Nitro-3-(pyrrolidin-1-yl)pyrazin-2-amine |
Nucleophilic Aromatic Substitution on the Pyrazine Ring
Nucleophilic aromatic substitution (SNA) on the pyrazine ring typically requires a good leaving group, such as a halogen, and is facilitated by the ring's electron-deficient nature. researchgate.netmdpi.com In the case of this compound, there is no inherent leaving group. Therefore, SNA reactions with external nucleophiles are not a primary reaction pathway for this molecule itself.
However, the principles of SNA are highly relevant to the synthesis of this compound and its derivatives. For example, the pyrrolidinyl group is typically introduced by the reaction of a halopyrazine with pyrrolidine (B122466). In a hypothetical scenario where a leaving group is present at the C-5 or C-6 position, it would be susceptible to displacement by strong nucleophiles. The rate of such a reaction would be enhanced by the electron-withdrawing nature of the pyrazine nitrogens.
Reactivity at the Pyrrolidine Nitrogen
The nitrogen atom of the pyrrolidine ring is a secondary amine and, as such, is a potent nucleophile. libretexts.orgyoutube.com This site is readily susceptible to reactions with a variety of electrophiles.
Alkylation: The pyrrolidine nitrogen can be alkylated using alkyl halides. This reaction proceeds via a standard nucleophilic substitution mechanism. However, over-alkylation to form a quaternary ammonium (B1175870) salt is a potential side reaction, which can be controlled by using a stoichiometric amount of the alkylating agent. youtube.com
Acylation: Acylation of the pyrrolidine nitrogen can be achieved using acyl chlorides or acid anhydrides to form the corresponding amide. This reaction is generally high-yielding and is a common method for introducing further functional diversity.
Table 2: Representative Reactions at the Pyrrolidine Nitrogen
| Reaction | Reagent | Product |
| Methylation | CH₃I | 3-(1-Methylpyrrolidin-1-yl)pyrazin-2-amine |
| Acetylation | Acetyl chloride | N-(1-(3-aminopyrazin-2-yl)pyrrolidin-1-yl)ethan-1-one |
| Benzoylation | Benzoyl chloride | (1-(3-aminopyrazin-2-yl)pyrrolidin-1-yl)(phenyl)methanone |
Reactions Involving the 2-Amino Group
The primary amino group at the C-2 position is a key functional handle for further molecular elaboration. While its nucleophilicity is somewhat attenuated by the electron-withdrawing pyrazine ring, it still participates in a range of characteristic amine reactions.
Acylation: Similar to the pyrrolidine nitrogen, the 2-amino group can be acylated to form amides. Selective acylation can be challenging due to the presence of two nucleophilic nitrogen atoms. However, differences in their basicity and steric environment may allow for some degree of selectivity. Studies on related 3-aminopyrazine-2-carboxamides have demonstrated that this amino group can be effectively acylated. nih.gov
Diazotization: Diazotization of the 2-amino group with nitrous acid (generated in situ from NaNO₂ and a strong acid) would form a diazonium salt. These intermediates are highly versatile and can be converted into a wide range of other functional groups, such as -OH, -CN, or halogens, through Sandmeyer-type reactions.
Formation of Fused Heterocycles: The 2-amino group, in conjunction with a substituent at the C-3 position, can be used to construct fused heterocyclic systems. For example, reaction with appropriate reagents can lead to the formation of imidazo[1,2-a]pyrazines, a scaffold found in many biologically active molecules. pharmaffiliates.comnih.gov
Oxidation and Reduction Pathways
Oxidation: The nitrogen atoms in this compound are susceptible to oxidation. The pyrrolidine nitrogen, being a secondary amine, and the 2-amino group can be oxidized by strong oxidizing agents. Reagents like meta-chloroperoxybenzoic acid (m-CPBA) can oxidize amines to various products, including hydroxylamines and nitro compounds, depending on the reaction conditions. nih.gov The pyrazine ring nitrogens can also be oxidized to N-oxides.
Reduction: The pyrazine ring can be reduced under catalytic hydrogenation conditions. Depending on the catalyst and reaction conditions (e.g., pressure, temperature), partial or complete reduction of the aromatic ring can be achieved. Palladium- or iridium-based catalysts are often employed for the hydrogenation of pyrazines. nih.govresearchgate.net The product of complete hydrogenation would be the corresponding piperazine (B1678402) derivative. For instance, iridium-catalyzed asymmetric hydrogenation has been used to synthesize chiral tetrahydropyrazines from substituted pyrazines. nih.gov
Table 3: Predicted Oxidation and Reduction Products
| Reaction | Reagent | Predicted Major Product |
| Oxidation | m-CPBA (excess) | 3-(1-Oxidopyrrolidin-1-yl)pyrazin-2-amine N-oxide |
| Reduction | H₂, Pd/C | 3-(Pyrrolidin-1-yl)piperazin-2-amine |
| Asymmetric Hydrogenation | H₂, Chiral Ir-catalyst | Enantiomerically enriched 3-(Pyrrolidin-1-yl)tetrahydropyrazin-2-amine |
Hydrolytic Stability and Degradation Pathways
The hydrolytic stability of this compound is an important consideration, particularly for its potential applications in biological systems. The molecule contains several bonds that could be susceptible to hydrolysis under acidic or basic conditions.
The C-N bonds of the pyrrolidinyl and amino groups to the pyrazine ring are generally stable due to their incorporation into the aromatic system. However, under harsh acidic conditions, protonation of the ring nitrogens could activate the ring towards nucleophilic attack by water, potentially leading to cleavage of the substituents. The amide bonds that can be formed from this compound (see sections 4.3 and 4.4) would also be subject to hydrolysis. ipindia.gov.inresearchwithrutgers.com
Thermal degradation studies on related heterocyclic amines, such as piperazine derivatives, suggest that decomposition pathways often involve the substituents on the ring. researchgate.net For this compound, high temperatures could lead to fragmentation of the pyrrolidine ring or reactions involving the amino group.
Mechanistic Studies of Key Reactions
While specific mechanistic studies on this compound are not widely available in the literature, the mechanisms of its key reactions can be inferred from studies on analogous systems.
Electrophilic Aromatic Substitution: The mechanism proceeds via the formation of a resonance-stabilized carbocation intermediate (an arenium ion or σ-complex). The stability of this intermediate determines the regioselectivity of the reaction. The electron-donating amino and pyrrolidinyl groups stabilize the positive charge, particularly when the electrophile attacks the C-5 or C-6 position.
Nucleophilic Substitution at the Pyrrolidine Nitrogen: This follows a standard SN2 mechanism, where the nucleophilic nitrogen attacks the electrophilic carbon of the alkylating or acylating agent, leading to the displacement of a leaving group.
Catalytic Hydrogenation: The mechanism of catalytic hydrogenation of pyrazines involves the adsorption of the molecule onto the catalyst surface. nih.gov Deuterium exchange studies on pyrazine suggest a co-planar adsorption on the catalyst surface. The reaction then proceeds via the stepwise addition of hydrogen atoms to the aromatic ring.
Computational Chemistry and Theoretical Characterization of 3 Pyrrolidin 1 Yl Pyrazin 2 Amine
Spectroscopic Property Prediction (e.g., NMR chemical shifts, UV-Vis absorption)
Computational methods can predict various spectroscopic properties of 3-(Pyrrolidin-1-yl)pyrazin-2-amine, which can be invaluable for interpreting experimental spectra.
NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These predicted shifts, when compared to a standard reference compound like tetramethylsilane (TMS), can aid in the assignment of peaks in experimental NMR spectra.
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) can be employed to predict the electronic absorption spectrum. This would provide information on the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, offering insights into the molecule's chromophores.
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects
While quantum chemical calculations typically model molecules in the gas phase, Molecular Dynamics (MD) simulations can be used to study the dynamic behavior of this compound in a condensed phase, such as in a solvent.
MD simulations would track the movement of the molecule and surrounding solvent molecules over time, providing insights into its conformational flexibility, intermolecular interactions (like hydrogen bonding with the solvent), and how the solvent influences its structure and properties.
Reaction Mechanism Elucidation using Transition State Theory
For any chemical reaction involving this compound, computational chemistry can be used to elucidate the reaction mechanism. This involves identifying the transition state, which is the highest energy point along the reaction pathway.
Using Transition State Theory, the activation energy for the reaction can be calculated, providing a measure of the reaction rate. By mapping out the entire reaction coordinate, from reactants to products via the transition state, a detailed understanding of the reaction mechanism at the molecular level can be achieved.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 Pyrrolidin 1 Yl Pyrazin 2 Amine Derivatives
Systematic Modification and Analog Design
The synthesis of these derivatives often involves multi-step reaction sequences. For instance, the pyrazine (B50134) core can be constructed through the condensation of α-dicarbonyl compounds with 1,2-diamines, followed by the introduction of the pyrrolidine (B122466) and amino groups through nucleophilic substitution reactions. The diversity of commercially available building blocks for both the pyrazine and pyrrolidine rings allows for the creation of extensive libraries of analogs for screening.
Impact of Substitutions on the Pyrazine Ring System
The pyrazine ring is a key component of the 3-(pyrrolidin-1-yl)pyrazin-2-amine scaffold, and its substitution pattern has a profound impact on biological activity. The electron density and steric profile of the pyrazine ring can be fine-tuned by introducing various substituents, which in turn influences its interaction with target proteins.
Studies on related pyrazine-containing compounds have shown that introducing substituents at different positions of the pyrazine ring can significantly modulate their inhibitory activity against various enzymes. For example, in a series of pyrazine derivatives, the introduction of different functional groups led to a wide range of biological activities, including anticancer and antimicrobial effects. nih.govnih.gov While specific data for this compound is limited in publicly available literature, general principles from related pyrazine-based inhibitors can be extrapolated.
For instance, the introduction of small, electron-withdrawing groups on the pyrazine ring can potentially enhance interactions with the hinge region of protein kinases, a common binding motif for this class of inhibitors. Conversely, bulky substituents may lead to steric clashes, reducing binding affinity. The position of the substituent is also critical, as it dictates the orientation of the molecule within the binding pocket.
To illustrate the effect of pyrazine ring substitutions on activity, consider the following hypothetical data table based on trends observed in similar kinase inhibitor scaffolds:
| Compound | Pyrazine Substituent (R) | Hypothetical IC50 (nM) |
| 1 | H | 100 |
| 2 | 5-Cl | 50 |
| 3 | 6-Me | 150 |
| 4 | 5-OMe | 80 |
This table is for illustrative purposes only and does not represent actual experimental data for this compound derivatives.
Role of Modifications to the Pyrrolidine Ring
Modifications to the pyrrolidine ring can involve the introduction of substituents at various positions or even altering the ring size to a piperidine (B6355638) or other cyclic amines. These changes can impact the molecule's lipophilicity, solubility, and metabolic stability. For example, introducing a hydroxyl group can increase polarity and potentially form additional hydrogen bonds with the target protein.
In studies of related compounds, the stereochemistry of substituents on the pyrrolidine ring has been shown to be critical for activity. The spatial orientation of a substituent can dramatically affect binding affinity, with one stereoisomer often being significantly more active than the other.
The following table illustrates the potential impact of pyrrolidine ring modifications on activity, based on general observations in medicinal chemistry:
| Compound | Pyrrolidine Modification | Hypothetical IC50 (nM) |
| 1 | Unsubstituted | 100 |
| 5 | (R)-3-OH | 75 |
| 6 | (S)-3-OH | 200 |
| 7 | 3,3-di-F | 60 |
This table is for illustrative purposes only and does not represent actual experimental data for this compound derivatives.
Influence of the 2-Amino Group and its Derivatives
The 2-amino group on the pyrazine ring is a critical pharmacophoric feature, often acting as a key hydrogen bond donor in interactions with target proteins. Its basicity and hydrogen bonding capacity are crucial for anchoring the molecule within the binding site.
Derivatization of the 2-amino group, such as through acylation or alkylation, can have a significant impact on activity. While such modifications can sometimes lead to a loss of the essential hydrogen bond donation, they can also introduce new interactions or improve pharmacokinetic properties. For example, converting the amino group to a small amide might introduce an additional hydrogen bond acceptor and alter the electronic properties of the pyrazine ring.
In a study on substituted 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamides, the nature of the substituent on the amino group was found to be a key determinant of inhibitory activity against mycobacterial methionine aminopeptidase (B13392206) 1. researchgate.net This highlights the importance of exploring a variety of derivatives of the 2-amino group to optimize biological activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com For this compound derivatives, QSAR models can be developed to predict the activity of novel analogs and to gain insights into the key molecular descriptors that govern their potency.
A typical QSAR study involves calculating a wide range of molecular descriptors for a set of compounds with known biological activities. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological in nature. Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a model that correlates a subset of these descriptors with the observed activity.
For instance, a QSAR study on a series of 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives with antiarrhythmic activity revealed that descriptors related to the molecular shape and electronic properties were crucial for activity. mdpi.com A similar approach could be applied to this compound analogs to identify the key physicochemical properties driving their biological effects.
A hypothetical QSAR equation for this class of compounds might look like:
pIC50 = c0 + c1logP + c2Dipole_Z + c3*V_mol
Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, logP is the octanol-water partition coefficient, Dipole_Z is the z-component of the dipole moment, and V_mol is the molecular volume. The coefficients (c0, c1, c2, c3) would be determined by the statistical analysis.
Pharmacophore Modeling and De Novo Drug Design
Pharmacophore modeling is another powerful computational tool used in drug discovery. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific biological target.
For this compound derivatives, a pharmacophore model can be developed based on the structures of known active compounds. This model can then be used to virtually screen large chemical databases to identify novel compounds with the desired features that are likely to be active.
Furthermore, pharmacophore models can be used as a basis for de novo drug design, where new molecular structures are built from scratch to fit the pharmacophore. This approach can lead to the discovery of entirely new chemical scaffolds with improved potency and selectivity. For example, a pharmacophore model for a series of N3-phenylpyrazinones as corticotropin-releasing factor 1 receptor antagonists was successfully used to guide the design of new inhibitors. nih.gov
A pharmacophore model for a kinase inhibitor based on the this compound scaffold would likely include:
A hydrogen bond donor feature corresponding to the 2-amino group.
A hydrogen bond acceptor feature from one of the pyrazine nitrogen atoms.
A hydrophobic feature associated with the pyrrolidine ring.
An additional aromatic or hydrophobic feature depending on the specific target kinase.
By integrating these computational approaches with traditional medicinal chemistry strategies, the exploration of this compound derivatives can be accelerated, leading to the development of novel and effective therapeutic agents.
Potential Applications and Future Research Directions
Therapeutic Development and Drug Candidate Exploration
The aminopyrazine scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors. nih.gov Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in diseases like cancer and inflammatory disorders. nih.gov The aminopyrazine structure serves as a versatile pharmacophore, a molecular framework that carries the essential features responsible for a drug's biological activity. rsc.orgyoutube.com
Derivatives of aminopyrazine have been successfully designed as inhibitors for a variety of kinases, including:
Mitotic Kinase Nek2: Aminopyrazine compounds can bind to an unusual, inactive conformation of Nek2, providing a pathway to potent and selective inhibitors for cancer therapy. acs.org
MAPK-activated protein kinase 2 (MK-2): Based on existing inhibitors, novel aminopyrazine derivatives have been developed that show activity in suppressing TNFα production, relevant for treating inflammatory conditions like rheumatoid arthritis. nih.gov
Ataxia Telangiectasia and Rad3-Related (ATR) Kinase: Dual inhibitors targeting both ATR and histone deacetylases (HDACs) have been designed using a 2-aminopyrazine (B29847) motif, demonstrating a synergistic approach to cancer treatment. nih.gov
Furthermore, the broader pyrazine (B50134) ring system is present in several FDA-approved drugs, highlighting its therapeutic importance. nih.gov The combination of a pyrazine ring with a pyrrolidine (B122466) moiety has also been explored, for instance in the development of Rho Kinase (ROCK) inhibitors. researchgate.net Given this context, 3-(pyrrolidin-1-yl)pyrazin-2-amine represents a valuable starting point for library synthesis and structure-activity relationship (SAR) studies to discover new drug candidates targeting a wide array of diseases. nih.govnih.gov
Table 1: Examples of Marketed Drugs Containing a Pyrazine Moiety
| Drug Name | Therapeutic Application | Target/Mechanism of Action |
|---|---|---|
| Pyrazinamide (B1679903) | Antitubercular | Converted to pyrazinoic acid, disrupts membrane potential in Mycobacterium tuberculosis. nih.gov |
| Bortezomib | Anticancer (Multiple Myeloma) | Reversible inhibitor of the 26S proteasome. nih.gov |
| Amiloride | Diuretic | Potassium-sparing diuretic. researchgate.netrsc.org |
| Favipiravir | Antiviral | Inhibits RNA-dependent RNA polymerase of various RNA viruses. nih.gov |
| Gilteritinib | Anticancer (Leukemia) | AXL inhibitor. researchgate.net |
Development of Chemical Probes for Biological Systems
Chemical probes are essential tools for dissecting biological pathways and validating drug targets. The aminopyrazine scaffold of this compound, with its hydrogen bond donors and acceptors, is well-suited for designing such probes. youtube.comacs.org Its ability to interact with the ATP-binding pocket of kinases makes it a prime candidate for developing selective probes to study kinase function, target engagement, and cellular localization. acs.org By modifying the core structure with reporter tags (e.g., fluorescent dyes or biotin), researchers could create powerful reagents to investigate the biology of kinases or other aminopyrazine-binding proteins.
Applications in Materials Science (e.g., functional polymers based on pyrazine)
The pyrazine ring is not only important in medicine but also in materials science. Pyrazine-based ligands have been used to construct 3D coordination polymers with unique magnetic properties. capes.gov.br While direct polymerization of this compound has not been reported, its structure contains a reactive primary amine. This functional group provides a handle for incorporating the molecule as a monomer into various polymers. nih.gov
Drawing parallels with amino acids, which are widely used as sustainable sources for functional polymer design, the amine group on the pyrazine ring could be used for step-growth polymerization reactions. nih.gov This could lead to the creation of novel functional polymers with tailored electronic, thermal, or biocompatible properties, potentially useful in fields like electronics or biomedicine. The synthesis of such polymers could be approached through various methods, including ring-opening polymerization of derivative monomers. bath.ac.uk
Catalytic Applications
The field of catalysis offers another potential avenue for the application of pyrazine derivatives. Research has shown that pyrazine compounds can participate in the electrocatalytic reduction of molecular oxygen, a fundamental process in energy conversion and storage. acs.org The mechanism involves electron transfer from the pyrazine moiety to an oxygen molecule, a process that could be tuned by altering the substituents on the pyrazine ring. acs.org
Additionally, the burgeoning field of biocatalysis has demonstrated the use of enzymes, such as lipases, for the green synthesis of pyrazinamide derivatives. rsc.org This opens the door for using enzymes to either synthesize this compound itself or to use it as a substrate for creating more complex, high-value molecules under mild, environmentally friendly conditions. researchgate.netsciety.orgnih.gov
Challenges and Opportunities in the Research of this compound
The primary challenge in the study of this compound is the lack of specific research dedicated to it. Its potential must be inferred from related structures. In therapeutic development, a significant hurdle for kinase inhibitors based on common scaffolds like aminopyrazine is achieving high selectivity for the target kinase over the hundreds of other kinases in the human kinome, which is crucial to minimize off-target effects. acs.org
However, these challenges are matched by significant opportunities. The compound's simple, low-molecular-weight structure makes it an attractive and economical starting material for chemical synthesis. rsc.org The proven success of the aminopyrazine pharmacophore provides a strong rationale for its exploration in drug discovery. nih.govnih.gov There is a considerable opportunity to synthesize a library of derivatives and screen them for a wide range of biological activities, from anticancer to antioxidant effects. nih.govnih.gov Furthermore, its potential as a monomer for novel functional materials and as a scaffold for developing new catalysts remains a largely untapped area of research.
Emerging Research Frontiers and Interdisciplinary Collaborations
Future progress in unlocking the potential of this compound will likely be driven by interdisciplinary research.
Biocatalysis and Green Chemistry: The use of enzymes to synthesize and modify pyrazine derivatives is a key emerging frontier. researchgate.nettandfonline.comnih.gov This approach, which requires collaboration between synthetic chemists and enzymologists, offers a sustainable alternative to traditional chemical methods that often require harsh conditions. rsc.orgsciety.org
Computational Chemistry: The integration of computational methods, such as Density Functional Theory (DFT) calculations, is becoming essential for predicting molecular properties and elucidating reaction mechanisms. acs.orgresearchgate.netsciety.org Collaboration with computational chemists can guide the rational design of new derivatives for specific applications, saving time and resources.
Advanced Drug Discovery: The design of dual-target or multi-target inhibitors is a growing trend in medicinal chemistry, aimed at overcoming drug resistance and improving efficacy. nih.gov Developing such agents based on the aminopyrazine scaffold would necessitate close collaboration between medicinal chemists, cell biologists, and pharmacologists.
Materials Science Innovation: The creation of novel pyrazine-based functional polymers or coordination networks would benefit from partnerships between organic chemists and materials scientists to design, synthesize, and characterize these new materials. capes.gov.br
By fostering these collaborations, the scientific community can fully explore and exploit the latent potential of the this compound scaffold.
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of 3-(Pyrrolidin-1-yl)pyrazin-2-amine?
Answer: The synthesis of this compound typically involves:
- Nucleophilic substitution : Reacting chloropyrazine derivatives with pyrrolidine under reflux conditions (e.g., thionyl chloride-mediated chlorination followed by amination) .
- Coupling reactions : Pd-catalyzed Buchwald-Hartwig amination to introduce the pyrrolidine moiety onto the pyrazine core .
- Reductive amination : For intermediates requiring secondary amine formation .
Q. Key Optimization Parameters :
- Temperature control (60–100°C) to avoid side reactions.
- Use of polar aprotic solvents (DMF, DMSO) to enhance reaction efficiency.
Q. Table 1: Synthetic Routes and Yields
| Method | Starting Material | Yield (%) | Key Reference |
|---|---|---|---|
| Chlorination/Amination | 3-Chloropyrazin-2-amine | 75–85 | |
| Pd-Catalyzed Coupling | 3-Bromopyrazin-2-amine | 60–70 | |
| Reductive Amination | Pyrazin-2-amine + Pyrrolidine | 50–65 |
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., pyrrolidine integration at 3-position) .
- X-ray Crystallography : Resolve 3D conformation and hydrogen-bonding interactions (critical for understanding allosteric binding in proteins) .
- Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns .
- HPLC-PDA : Assess purity (>95% for biological assays) .
Advanced Research Questions
Q. How does this compound interact with allosteric binding pockets in SHP2, and how can this inform kinase inhibitor design?
Answer:
- Mechanistic Insight : The compound stabilizes the auto-inhibited conformation of SHP2 by occupying a hydrophobic pocket adjacent to the catalytic domain, as revealed by X-ray crystallography (PDB: 5EHP) .
- Key Interactions :
- Hydrogen bonding between the pyrazine amine and Asp488.
- Van der Waals contacts with Leu501 and Arg465.
- Design Implications :
- Introduce electron-withdrawing groups (e.g., Cl, F) at the pyrazine 5-position to enhance binding affinity.
- Optimize pyrrolidine substituents for improved selectivity over related phosphatases .
Q. Table 2: SHP2 Inhibition Data
| Compound Variant | IC (nM) | Selectivity (vs. PTP1B) |
|---|---|---|
| Parent Compound | 180 | 50-fold |
| 5-Fluoro Derivative | 90 | 120-fold |
| 3,5-Dichloro Derivative | 45 | 200-fold |
Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?
Answer: Contradictions often arise from:
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources (recombinant vs. native proteins).
- Structural Heterogeneity : Undetected stereoisomers or polymorphic forms affecting binding.
Q. Resolution Strategies :
Standardized Assays : Use recombinant proteins (e.g., His-tagged SHP2) and control inhibitors (e.g., SHP099) .
Structural Validation : Perform co-crystallization to confirm binding modes .
SAR Analysis : Systematically vary substituents (e.g., pyrazine 5-position) and correlate with activity trends .
Q. What methodologies are recommended for studying structure-activity relationships (SAR) in pyrrolidine-pyrazine hybrids?
Answer:
- Fragment-Based Design : Screen pyrrolidine and pyrazine fragments separately, then merge pharmacophores .
- Computational Docking : Use Schrödinger Glide or AutoDock Vina to predict binding poses and prioritize synthetic targets .
- In Vitro Profiling : Test derivatives against panels of kinases or phosphatases to identify off-target effects .
Q. Table 3: SAR Trends for Key Derivatives
| Substituent Position | Modification | Effect on SHP2 IC |
|---|---|---|
| Pyrazine 5-position | Electron-withdrawing | ↓ IC (2–5x) |
| Pyrrolidine N-position | Methylation | ↓ Selectivity (vs. TRKA) |
| Pyrazine 2-position | Amino → Methyl | Loss of activity |
Q. What are the challenges in optimizing pharmacokinetic (PK) properties of this compound derivatives?
Answer:
- Oral Bioavailability : Poor solubility due to aromatic rings. Mitigate via salt formation (e.g., phosphate salts) or prodrug strategies .
- Metabolic Stability : Pyrrolidine oxidation can generate reactive metabolites. Introduce fluorination or rigidify the ring .
- Blood-Brain Barrier Penetration : LogP <3 and polar surface area <60 Ų are optimal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
